N-(cyclopropylmethyl)pyridin-2-amine
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Overview
Description
N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to the nitrogen atom of the pyridine ring. This structural feature imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-2-amine reacts with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
Scientific Research Applications
N-(cyclopropylmethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(cyclopropylmethyl)pyridin-2-amine can be compared with other similar compounds such as:
Pyridin-2-amine: Lacks the cyclopropylmethyl group, resulting in different reactivity and biological activity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring, leading to different chemical properties.
N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a cyclopropylmethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,10,11) |
InChI Key |
REDQYNYHMYJKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC=N2 |
Origin of Product |
United States |
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